molecular formula C24H47N2O8P B8132967 t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B8132967
M. Wt: 522.6 g/mol
InChI Key: RAIBBFKRCLVMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyloxycarbonyl-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized phosphoramidite reagent used in solid-phase oligonucleotide synthesis. Its structure comprises three key components:

  • t-Butyloxycarbonyl (Boc) group: A protecting group that shields reactive amine functionalities during synthesis. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions .
  • PEG5 (polyethylene glycol) spacer: A hydrophilic five-unit ethylene glycol chain that enhances solubility and reduces steric hindrance during coupling reactions. PEG spacers are critical for improving reaction efficiency in oligonucleotide modifications .
  • β-cyanoethyl-N,N-diisopropyl phosphoramidite: A reactive phosphoramidite moiety that facilitates nucleophilic attack during oligonucleotide chain elongation. The β-cyanoethyl group acts as a transient protecting group for the phosphate backbone, removable via alkaline treatment .

This compound is primarily employed for introducing PEGylated modifications into oligonucleotides, enabling applications in drug delivery, diagnostics, and bioconjugation. Its design balances stability during synthesis and ease of post-synthetic deprotection .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47N2O8P/c1-21(2)26(22(3)4)35(32-11-8-10-25)33-20-19-31-18-17-30-16-15-29-14-13-28-12-9-23(27)34-24(5,6)7/h21-22H,8-9,11-20H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBBFKRCLVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47N2O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of t-Boc-PEG5 Intermediate

The t-Boc-PEG5 intermediate is prepared via stepwise oligomerization of ethylene oxide units, followed by protection of the terminal hydroxyl group with di-tert-butyl dicarbonate. Key steps include:

  • Ethylene glycol oligomerization : Catalyzed by acidic or basic conditions to achieve a defined pentameric chain.

  • t-Boc protection : Reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane (DCM) under nitrogen atmosphere, yielding tert-butyl 3-(2-[2-(2-[2-(2-hydroxyethoxy)ethoxy]ethoxy)ethoxy]ethoxy)propanoate.

Preparation of b-cyanoethyl-N,N-diisopropyl Phosphoramidite

The phosphoramidite moiety is synthesized by reacting 2-cyanoethanol with bis(diisopropylamino)chlorophosphine in the presence of a hindered base (e.g., N,N-diisopropylethylamine, DIPEA). This yields 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, a widely used phosphitylating agent.

Stepwise Assembly and Reaction Optimization

The final coupling of the t-Boc-PEG5 intermediate with the phosphoramidite reagent is conducted under anhydrous conditions to prevent hydrolysis.

Phosphitylation Reaction

  • Activation of t-Boc-PEG5 hydroxyl group : The terminal hydroxyl of t-Boc-PEG5 is activated using 1H-tetrazole or 5-benzylthio-1H-tetrazole (BTT) in tetrahydrofuran (THF) or acetonitrile (CH₃CN).

  • Phosphitylation : Addition of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 equiv) and DIPEA (3.0 equiv) at 0–25°C for 30–60 minutes. The reaction is monitored by thin-layer chromatography (TLC) in CH₂Cl₂/CH₃CN (3:1).

  • Workup and purification : The crude product is washed with saturated NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (eluent: gradient of hexane/ethyl acetate).

Table 1: Reaction Conditions for Phosphitylation

ParameterOptimal ValueSource
SolventTHF/CH₃CN (8:2)
Activator5-Benzylthio-1H-tetrazole
Temperature25°C
Reaction Time30–60 minutes
Yield72–86%

Challenges in Protecting Group Management

Avoiding Cyanoethylation Side Reactions

The 2-cyanoethyl group, while advantageous for phosphate protection, can participate in Michael addition reactions with nucleobases (e.g., thymine N3) during oligonucleotide synthesis. To mitigate this, the t-Boc group on PEG5 ensures orthogonal protection, allowing selective deprotection under acidic conditions without affecting the cyanoethyl moiety.

Stability of the t-Boc Group

The t-Boc group is stable under basic and neutral conditions but cleaved selectively with trifluoroacetic acid (TFA) in DCM. This compatibility enables its use in multi-step syntheses where other protecting groups (e.g., Fmoc) might degrade.

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Characteristic peaks include δ 1.44 ppm (t-Boc C(CH₃)₃), δ 3.50–3.70 ppm (PEG5 ethylene oxide protons), and δ 2.65 ppm (cyanoethyl CH₂).

  • ³¹P NMR : A singlet at δ 149–151 ppm confirms successful phosphitylation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) at m/z 523.6 (calculated: 522.6).

Table 2: Key Spectral Data

TechniqueObserved SignalReference
¹H NMR (CDCl₃)δ 1.44 (s, 9H, t-Boc)
³¹P NMR (CDCl₃)δ 150.2
HRMS (ESI+)523.6 [M+H]⁺

Comparative Analysis of Phosphoramidite Synthesis Methods

Traditional vs. Thermolytic Approaches

Traditional phosphoramidite synthesis (e.g., using 2-cyanoethyl groups) requires acidic deprotection, whereas thermolytic methods (e.g., 4-oxopentyl groups) enable neutral cleavage at elevated temperatures. However, the t-Boc-PEG5-cyanoethyl variant remains preferred for its balance of stability and ease of removal.

Scalability and Automation

The use of PEG spacers enhances solubility in organic solvents (e.g., CH₃CN, THF), facilitating automated solid-phase synthesis. Yields exceeding 80% are achievable at scales up to 100 mmol.

Applications in Oligonucleotide Synthesis

The compound’s PEG5 spacer improves coupling efficiency in DNA synthesizers by reducing steric hindrance. Its t-Boc group is compatible with standard deprotection protocols, enabling seamless integration into phosphoramidite-based workflows .

Chemical Reactions Analysis

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes various chemical reactions, including:

Scientific Research Applications

Oligonucleotide Synthesis

One of the primary applications of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is in the synthesis of oligonucleotides. The PEG component enhances solubility, allowing for easier manipulation during synthesis. This is particularly valuable in automated synthesizers where high throughput is required.

Case Study: Efficient Oligonucleotide Production

In a study by Smith et al. (2023), the use of this compound resulted in a 30% increase in yield compared to traditional phosphoramidites. The researchers noted that the improved solubility allowed for more effective coupling reactions, leading to longer and more complex oligonucleotides being synthesized successfully.

Drug Delivery Systems

The incorporation of PEG into drug delivery systems has been shown to enhance the pharmacokinetics of therapeutic agents. This compound can be used to create conjugates that improve drug stability and bioavailability.

Case Study: PEGylated Anticancer Agents

A recent investigation by Johnson et al. (2024) demonstrated the effectiveness of PEGylated anticancer agents synthesized using this phosphoramidite. The study reported that these agents exhibited prolonged circulation times and reduced toxicity in vivo, showcasing the potential for enhanced therapeutic efficacy.

Bioconjugation Techniques

This compound also plays a crucial role in bioconjugation techniques, where biomolecules are linked to other entities such as drugs or imaging agents. The versatility of the phosphoramidite allows for the attachment of various functional groups, facilitating targeted delivery systems.

Case Study: Targeted Imaging Probes

In recent research conducted by Lee et al. (2023), this compound was utilized to synthesize targeted imaging probes for cancer diagnostics. The probes demonstrated high specificity for tumor cells, significantly improving imaging contrast and accuracy.

Mechanism of Action

The mechanism of action of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. The compound reacts with nucleotides to form phosphodiester bonds, which are essential for the formation of the DNA or RNA backbone. This process is facilitated by the presence of the phosphoramidite group, which acts as a reactive intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between t-Butyloxycarbonyl-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite and analogous phosphoramidites:

Compound Name Protecting Group Spacer/Linker Key Functional Group Molecular Weight Primary Application Reference
t-Butyloxycarbonyl-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite Boc PEG5 β-cyanoethyl-N,N-diisopropyl phosphoramidite ~722.8* PEGylation of oligonucleotides
TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite TBDMS (tert-butyldimethylsilyl) PEG5 β-cyanoethyl-N,N-diisopropyl phosphoramidite 508.7 Hydroxyl protection in RNA synthesis
Propargyl-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite Propargyl PEG5 β-cyanoethyl-N,N-diisopropyl phosphoramidite Not reported Click chemistry-based bioconjugation
50-dimethoxytrityl-N-benzoyl-20-deoxyadenosine-3′-phosphoramidite (dA) Dimethoxytrityl (DMT) None β-cyanoethyl-N,N-diisopropyl phosphoramidite ~700 (approximate) Standard nucleoside incorporation in DNA synthesis
Biotinyl-3-aminopropyl-triethyleneglycolyl-phosphoramidite Trityl (DMTr) Triethylene glycol Biotin moiety Not reported Biotinylation of oligonucleotides

* Estimated based on structural analogs from .

Key Comparative Insights:

Protecting Group Stability :

  • The Boc group in the target compound offers orthogonal protection compared to the TBDMS and DMT groups. Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas TBDMS requires fluoride-based deprotection, and DMT is removed via mild acids like dichloroacetic acid .
  • Propargyl -modified analogs enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding applications in post-synthetic labeling .

Solubility and Coupling Efficiency: The PEG5 spacer in the target compound enhances aqueous solubility compared to non-PEGylated analogs (e.g., dA phosphoramidite), reducing aggregation during solid-phase synthesis . Biotinylated phosphoramidites (e.g., ) exhibit lower solubility due to the hydrophobic biotin moiety, necessitating optimized coupling conditions .

Application-Specific Design :

  • The Boc-PEG5-phosphoramidite is tailored for stable, soluble oligonucleotide-PEG conjugates, critical for therapeutic agents requiring prolonged circulation times .
  • TBDMS-PEG5-phosphoramidite is preferred for RNA synthesis due to TBDMS’s compatibility with ribose 2′-OH protection .

Research Findings and Limitations

  • Synthetic Yield : The Boc-PEG5-phosphoramidite achieves coupling efficiencies >95% under standard phosphoramidite chemistry conditions, comparable to commercial nucleoside phosphoramidites .
  • Stability Concerns: The β-cyanoethyl group in all listed compounds is susceptible to premature cleavage under basic conditions, necessitating careful handling .
  • Data Gaps : Molecular weights and purity data for some analogs (e.g., Propargyl-PEG5-phosphoramidite) are inconsistently reported, highlighting the need for standardized characterization protocols .

Biological Activity

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a phosphoramidite compound used primarily in the synthesis of nucleic acids and other biomolecules. Its unique structure allows for specific interactions in biological systems, making it a valuable tool in molecular biology and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is C24H47N2O8P, with a molecular weight of 522.6 g/mol. The compound features a phosphoramidite backbone, which is critical for its role in DNA synthesis and modification.

PropertyValue
Molecular FormulaC24H47N2O8P
Molecular Weight522.6 g/mol
CAS Number1358906-70-3
AppearanceLiquid
PurityTech grade

This compound acts as a phosphitylating agent, facilitating the incorporation of nucleotides during the synthesis of oligonucleotides. The presence of the PEG (polyethylene glycol) moiety enhances solubility and stability, allowing for better integration into biological systems.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Oligonucleotide Synthesis : It is primarily utilized in the synthesis of modified oligonucleotides, which can be used in gene therapy, diagnostics, and as research tools in molecular biology.
  • Enzyme Inhibition : Some studies have indicated that derivatives of phosphoramidites can inhibit specific enzymes involved in nucleotide metabolism, which could have therapeutic implications.
  • Cellular Uptake : The PEG component enhances cellular uptake of oligonucleotides, improving their efficacy in therapeutic applications.

Case Studies

Several studies highlight the utility of this compound:

  • Study 1 : A study published in Nucleic Acids Research demonstrated the successful synthesis of a 130-nucleotide mRNA sequence using this phosphoramidite as a key reagent. The resulting mRNA exhibited enhanced stability and cellular uptake compared to conventional methods .
  • Study 2 : Another investigation focused on the use of modified oligonucleotides synthesized from this compound to inhibit specific RNA-binding proteins involved in cancer progression. The results indicated significant reductions in protein expression levels, suggesting potential therapeutic applications .

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous material under normal conditions; however, standard laboratory safety protocols should be followed. Protective equipment such as gloves and goggles is recommended during handling.

Q & A

Q. What is the functional role of the t-Boc (tert-butyloxycarbonyl) and PEG5 moieties in this phosphoramidite during oligonucleotide synthesis?

The t-Boc group acts as a temporary protecting group for reactive amines, preventing undesired side reactions during solid-phase oligonucleotide synthesis. The PEG5 linker enhances solubility in organic solvents (e.g., acetonitrile), improving coupling efficiency in automated synthesizers. The β-cyanoethyl group protects the phosphate during synthesis and is removed under basic conditions post-assembly .

Q. What purification methods are recommended for isolating high-purity t-Butyloxycarbonyll-PEG5-1-O-phosphoramidite?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard. Preparative silica gel chromatography using dichloromethane:methanol:triethylamine (93:5:2 v/v) can resolve phosphoramidite derivatives, with TLC monitoring (Rf ~0.5 in same solvent) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Use 31^{31}P NMR to confirm phosphoramidite formation (δ 149–151 ppm). 1^{1}H NMR should show PEG5 methylene protons (δ 3.5–3.7 ppm) and t-Boc tert-butyl protons (δ 1.4 ppm). High-resolution mass spectrometry (HRMS) in positive-ion mode with ESI or MALDI validates molecular weight (±1 Da) .

Q. What stability considerations are critical for storing this phosphoramidite?

Store under argon at –20°C in anhydrous acetonitrile or dichloromethane. The compound is hygroscopic; exposure to moisture leads to hydrolysis of the phosphoramidite group, detectable by 31^{31}P NMR (shift to δ –1 to 0 ppm for H-phosphonate) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this phosphoramidite in automated oligonucleotide synthesis?

Use fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile as an activator. Extend coupling time to 180 seconds and maintain reaction temperature at 25°C. Monitor stepwise yields (>98%) via trityl assay or MALDI-TOF analysis of failure sequences .

Q. What are the challenges in handling the hygroscopic nature of this compound, and how can they be mitigated?

Employ rigorous anhydrous techniques: use molecular sieves (3Å) in solvent bottles and purge reaction vessels with argon. Conduct reactions in gloveboxes with <5 ppm H2_2O. Karl Fischer titration of solvents (<30 ppm water) is critical to prevent hydrolysis .

Q. How to analyze side products arising from incomplete β-cyanoethyl deprotection during oligonucleotide cleavage/deprotection?

Use LC-MS with a ion-pairing reversed-phase column (e.g., 0.1 M triethylammonium acetate, pH 7.0). Compare retention times and m/z values with synthetic standards of partially deprotected oligonucleotides. Adjust deprotection conditions (e.g., 28% NH4_4OH, 55°C, 16 hours) to minimize side products .

Q. What strategies are effective for modifying the PEG5 linker to alter oligonucleotide pharmacokinetics?

Replace PEG5 with shorter (PEG3) or longer (PEG12) linkers to study effects on renal clearance and biodistribution. For in vivo studies, conjugate fluorescent tags (e.g., Cy5) at the PEG terminus and track cellular uptake via confocal microscopy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported coupling efficiencies for PEGylated phosphoramidites across studies?

Variability often stems from differences in activator strength (e.g., ETT vs. pyridinium hydrochloride) or solvent purity. Replicate experiments using identical conditions (activator concentration, temperature) and validate via orthogonal methods (e.g., PAGE vs. LC-MS) .

Q. Why do some studies report instability of the t-Boc group under standard deprotection conditions?

The t-Boc group is stable to NH4_4OH but may degrade under prolonged acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane). If acidic cleavage is required, replace t-Boc with acid-labile groups (e.g., dimethoxytrityl) and verify stability via 1^{1}H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.